![molecular formula C20H19NO4S B2545019 2-(4-Methylpiperidin-1-yl)sulfonylanthracene-9,10-dione CAS No. 670255-60-4](/img/structure/B2545019.png)
2-(4-Methylpiperidin-1-yl)sulfonylanthracene-9,10-dione
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Description
2-(4-Methylpiperidin-1-yl)sulfonylanthracene-9,10-dione, also known as MSA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MSA belongs to a class of compounds known as sulfonyl-containing molecules, which have been shown to have various biological activities. In
Scientific Research Applications
Antimicrobial Activity
Sulfonyl compounds have been synthesized and evaluated for their antimicrobial activity. For instance, Ghorab et al. (2017) synthesized a series of sulfonamide derivatives showing significant antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These compounds displayed higher activity compared to reference drugs, suggesting their potential as antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Synthetic Methodologies
The synthesis of sulfonyl compounds often involves innovative methodologies that could be applied to the synthesis of "2-(4-Methylpiperidin-1-yl)sulfonylanthracene-9,10-dione". For example, Hashimoto et al. (2007) reported a synthetic method for sulfonylquinolones, a key intermediate in the synthesis of broad-spectrum antibacterial agents, without the need for chromatographic purification, indicating a streamlined approach that could be relevant for synthesizing related compounds (Hashimoto et al., 2007).
Inhibitory Activities
Sulfonyl compounds have also been investigated for their potential as enzyme inhibitors. Williams and Boehm (1995) designed sulfonyl androst-5-en-17-ones as inhibitors of glucose-6-phosphate dehydrogenase, highlighting the potential of sulfonyl compounds in inhibiting key enzymes (Williams & Boehm, 1995).
Pharmaceutical Applications
The sulfonyl group's versatility extends to pharmaceutical applications. Sulfonylated compounds, particularly those involving aminopyridines, have been synthesized for potential use as antibiotics (Orie, Duru, & Ngochindo, 2021). This research underlines the potential of "2-(4-Methylpiperidin-1-yl)sulfonylanthracene-9,10-dione" and related compounds in developing new therapeutic agents.
properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-8-10-21(11-9-13)26(24,25)14-6-7-17-18(12-14)20(23)16-5-3-2-4-15(16)19(17)22/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGRIELIEBNZOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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